3-[(2-Methylpropane)sulfonyl]aniline
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Overview
Description
3-[(2-Methylpropane)sulfonyl]aniline is an organic compound with the molecular formula C10H15NO2S It is characterized by the presence of a sulfonyl group attached to an aniline ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropane)sulfonyl]aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes safety measures and environmental considerations to minimize the release of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropane)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
3-[(2-Methylpropane)sulfonyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropane)sulfonyl]aniline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methylpropane-2-sulfonyl)methyl]aniline
- 3-(Isobutylsulfonyl)aniline
- 3-(tert-Butylsulfonyl)aniline
Uniqueness
3-[(2-Methylpropane)sulfonyl]aniline is unique due to its specific sulfonyl group configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOHLPBQTVWFSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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